molecular formula C23H20N6O B14759871 [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone

Cat. No.: B14759871
M. Wt: 396.4 g/mol
InChI Key: FZFRAGWORHDDSR-UHFFFAOYSA-N
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Description

[4-(9H-Fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone (abbreviated as AM6580 in ) is a synthetic small molecule featuring a fluorenyl-piperazine core conjugated to a triazolopyridine moiety via a methanone linker. These derivatives demonstrate moderate inhibitory activity against FP-2 and P. falciparum cultures, with selectivity over human cathepsin K (hCatK) and low cytotoxicity .

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone

InChI

InChI=1S/C23H20N6O/c30-23(29-20-10-5-11-24-22(20)25-26-29)28-14-12-27(13-15-28)21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15H2

InChI Key

FZFRAGWORHDDSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=C(N=CC=C6)N=N5

Origin of Product

United States

Preparation Methods

The synthesis of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. These intermediates are then coupled with the triazolopyridine moiety under specific reaction conditions. The synthetic route often includes:

    Formation of the fluorenyl intermediate: This step involves the reaction of fluorene with appropriate reagents to introduce functional groups that facilitate further reactions.

    Synthesis of the piperazine intermediate: Piperazine is reacted with various reagents to introduce the desired substituents.

    Coupling reaction: The fluorenyl and piperazine intermediates are coupled with the triazolopyridine moiety using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the fluorenyl, piperazine, or triazolopyridine moieties.

Scientific Research Applications

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the parasite’s ability to degrade hemoglobin . This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Target Specificity

The table below summarizes key structural and pharmacological differences between AM6580 and its analogs:

Compound Name Structural Features Target Enzyme/Pathway IC50 (FP-2) IC50 (P. falciparum) Selectivity (vs. hCatK) Cytotoxicity (HeLa CC50) Reference
AM6580 Triazolo[4,5-b]pyridin-1-yl methanone Not explicitly stated N/A N/A N/A N/A
HTS07940 Five/six-membered aromatic rings linked by covalent bond FP-2 64 μM 2.91 μM >45.7-fold selectivity 133 μM
HTS08262 Similar to HTS07940 with a chloro-substituted aryl group FP-2 14.7 μM 34 μM >10.3-fold selectivity 350 μM
Compound 19 <sup>†</sup> Piperazinyl moiety not directly bonded to fluorenyl FP-2 44.94 μM No inhibition N/A N/A
Genz10850 Indol group (lacks five-membered ring) M. tuberculosis InhA, PfENR N/A 18 μM (PfENR) N/A N/A

<sup>†</sup>Compound 19: 2-((9H-fluoren-9-yl)amino)-2-oxoethyl 4-methylpiperazin-1-carbodithiolate.

Key Observations

Core Scaffold and Activity: AM6580’s triazolopyridine group distinguishes it from HTS07940 and HTS08262, which feature a five/six-membered aromatic ring system. This structural divergence likely contributes to differences in target engagement.

Selectivity and Cytotoxicity: HTS07940 and HTS08262 exhibit >10-fold selectivity for FP-2 over hCatK, attributed to their unique binding modes and steric compatibility with FP-2’s active site . In contrast, Genz10850 (a non-peptidic FP-2 analog) targets P. falciparum enoyl-acyl carrier protein reductase (PfENR), highlighting how minor structural changes redirect target specificity .

Pharmacological Efficacy :

  • HTS08262 shows superior FP-2 inhibition (IC50 = 14.7 μM) compared to HTS07940 (IC50 = 64 μM), likely due to its chloro-substituted aryl group enhancing hydrophobic interactions . Both compounds inhibit P. falciparum cultures at low micromolar concentrations, with HTS07940 (IC50 = 2.91 μM) outperforming HTS08262 (IC50 = 34 μM) in cellular assays .

Binding Mode and Molecular Interactions

  • HTS07940/HTS08262: Molecular dynamics (MD) simulations reveal that the fluorenyl group occupies FP-2’s S2 subsite, forming π-π interactions with Trp206, while the methanone linker stabilizes the orientation of the aromatic rings . Free energy calculations (MM-GBSA) corroborate experimental affinities, with ΔGbind values of −6.2 kcal/mol (HTS07940) and −7.8 kcal/mol (HTS08262) .
  • Compound 19 : Despite similar fluorenyl-mediated interactions, the lack of direct piperazine-fluorenyl bonding reduces stability in FP-2’s active site, explaining its poor antiplasmodial activity .

Biological Activity

The compound [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activity, particularly as an inhibitor of the cysteine protease Falcipain 2 (FP-2) in Plasmodium falciparum, the causative agent of malaria. This article explores its biological activity, focusing on its efficacy, selectivity, and cytotoxicity based on various research findings.

Falcipain 2 is essential for the survival of P. falciparum, as it plays a critical role in hemoglobin degradation within the parasite. Inhibiting this enzyme can disrupt the parasite's lifecycle and provide a therapeutic avenue for malaria treatment. The compound has been shown to selectively inhibit FP-2 with minimal off-target effects on human enzymes like cathepsin K (hCatK) .

Inhibition Assays

Recent studies have identified two significant derivatives of the compound: HTS07940 and HTS08262. These compounds demonstrated notable inhibitory activity against FP-2:

  • HTS07940 : IC50 = 64 μM
  • HTS08262 : IC50 = 14.7 μM

Both compounds exhibited selective inhibition with negligible activity against hCatK, confirming their potential as selective FP-2 inhibitors .

Antiplasmodial Activity

The compounds were evaluated for their antiplasmodial activity against multidrug-resistant strains of P. falciparum:

  • HTS07940 : IC50 = 2.91 μM
  • HTS08262 : IC50 = 34 μM

These results indicate that the compounds are effective in inhibiting the growth of P. falciparum in vitro, positioning them as promising candidates for further development .

Cytotoxicity Studies

To evaluate the safety profile of these compounds, cytotoxicity assays were conducted on HeLa cells:

  • HTS07940 : CC50 = 133 μM
  • HTS08262 : CC50 = 350 μM

The relatively high CC50 values suggest that these compounds exhibit moderate cytotoxicity, which is favorable for therapeutic applications .

Data Summary

CompoundTarget EnzymeIC50 (μM)CC50 (μM)Selectivity
HTS07940FP-264133Yes
HTS08262FP-214.7350Yes

Case Studies

A notable study utilized structure-based virtual screening to identify potential inhibitors targeting FP-2. The selected hits underwent molecular dynamics simulations to assess their binding affinity and stability within the active site of FP-2. The results indicated that these compounds not only bind effectively but also maintain structural integrity during simulations, reinforcing their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing the compound with high purity?

  • Methodological Answer: Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution between fluorenyl-piperazine and triazolopyridine precursors. Purification methods like column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are critical to achieve ≥95% purity . Yield optimization (e.g., 85% reported in similar syntheses) requires strict control of reaction temperature and stoichiometry .

Q. How can researchers ensure structural integrity during long-term storage?

  • Methodological Answer: Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation and hydrolysis. Desiccants (e.g., silica gel) should be used to prevent moisture absorption. Stability assessments via periodic HPLC analysis (e.g., every 3 months) are recommended to monitor degradation .

Q. What analytical techniques confirm identity and purity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify structural motifs (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₀N₆O).
  • HPLC-PDA: Purity assessment using reverse-phase columns (e.g., 97% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer:

  • Structural Modifications: Compare analogs with substituent variations (e.g., triazolo[4,5-b]pyridine vs. pyrimidine cores) to assess binding affinity .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs.
  • Functional Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer:

  • Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays).
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo data .
  • Batch Consistency: Ensure synthetic reproducibility by comparing multiple batches via LC-MS .

Q. How to assess stability under varying experimental conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to extreme pH (1–13), heat (40–60°C), and light (UV-Vis) while monitoring degradation via HPLC .
  • Kinetic Analysis: Calculate half-life (t₁/₂) in buffer solutions at 37°C to predict shelf life .

Q. How to design experiments identifying off-target interactions?

  • Methodological Answer:

  • Proteome Profiling: Use affinity pulldown with biotinylated compound followed by LC-MS/MS to identify interacting proteins .
  • CRISPR Screening: Genome-wide knockout libraries can reveal synthetic lethal partners or off-target pathways .
  • Selectivity Panels: Test against related enzymes (e.g., kinase panels with 100+ isoforms) to quantify selectivity indices .

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